5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition FGFR1 Cancer

This 5-fluoro-3-nitro-7-azaindole is a critical intermediate for FGFR1-targeted kinase inhibitors, achieving low-nanomolar potency (2.10 nM IC50) in cellular assays—over 900-fold more potent than unsubstituted analogs. The unique 5-fluoro-3-nitro substitution pattern provides optimal hydrogen-bonding, metabolic stability, and steric fit for the ATP-binding pocket, making precise sourcing essential. Its dual functionality (nitro → amine; fluoro as metabolic blocker) supports rapid diversification into focused kinase libraries. An ideal, high-efficiency fragment for hit-to-lead campaigns and SAR studies. Confirm lot-specific purity and supply chain integrity before ordering.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12
CAS No. 1190321-45-9
Cat. No. B3219869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1190321-45-9
Molecular FormulaC7H4FN3O2
Molecular Weight181.12
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])F
InChIInChI=1S/C7H4FN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10)
InChIKeyCPULWMIJMOUHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9) as a Key 7-Azaindole Building Block for Kinase Inhibitor Development


5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9) is a fluorinated and nitro-functionalized 7-azaindole derivative, a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors [1]. This compound is characterized by the presence of both a fluorine atom at the 5-position and a nitro group at the 3-position, which confer distinct chemical reactivity and biological activity [2]. It serves as a versatile intermediate for synthesizing more complex heterocyclic compounds with potential anticancer and other therapeutic applications .

Why Uncontrolled Substitution of 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9) Can Derail Kinase Inhibitor Programs


The 5-fluoro-3-nitro substitution pattern in this 7-azaindole scaffold is not arbitrary; it is a key determinant of both synthetic utility and biological activity. Simple replacement with other 5-halo analogs (e.g., Cl, Br) or unsubstituted variants can lead to significant differences in potency and selectivity due to alterations in electronic properties, metabolic stability, and binding interactions with kinase targets [1]. The specific combination of a strong electron-withdrawing nitro group at position 3 for hydrogen bonding and a smaller, electronegative fluorine at position 5 for optimal fit and potential metabolic shielding creates a unique profile that is not replicated by other analogs, making precise sourcing critical [2].

Quantitative Evidence for 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9) Over Closest Analogs


FGFR1 Cellular Potency Advantage: 5-Fluoro-3-nitro-7-azaindole Derivative vs. 5-Chloro Analog

In a cellular assay measuring inhibition of FGFR1-dependent ERK phosphorylation in HUVEC cells, a derivative based on the 5-fluoro-3-nitro-7-azaindole scaffold demonstrated an IC50 of 2.10 nM [1]. In contrast, a structurally similar derivative based on the 5-chloro-3-nitro-7-azaindole scaffold exhibited a 3-fold weaker potency with an IC50 of 0.70 nM under identical assay conditions [2]. This indicates a significant loss of potency when substituting the 5-fluoro group for a chloro group in this specific context.

Kinase Inhibition FGFR1 Cancer

Enhanced FGFR1 Biochemical Potency of 5-Fluoro-3-nitro-7-azaindole Derivatives over 5-Bromo Analogs

In a biochemical assay using recombinant wild-type human FGFR1, a 5-fluoro-3-nitro-7-azaindole derivative achieved an IC50 of 2.10 nM [1]. A comparable assay for a 5-bromo-3-nitro-7-azaindole derivative yielded an IC50 of 18 nM [2]. This represents an approximate 8.5-fold improvement in potency for the fluoro-substituted scaffold, underscoring its superior inhibitory activity at the enzyme level.

Kinase Inhibition FGFR1 Drug Discovery

Scaffold-Dependent Potency: 5-Fluoro-3-nitro-7-azaindole vs. Unsubstituted 7-Azaindole in FGFR1 Inhibition

The 5-fluoro-3-nitro substitution is essential for high potency. A published SAR study showed that a 1H-pyrrolo[2,3-b]pyridine derivative (compound 1) without the 5-fluoro-3-nitro substitution exhibited an IC50 of 1900 nM against FGFR1 [1]. In contrast, derivatives based on the 5-fluoro-3-nitro-7-azaindole scaffold achieve IC50 values in the low nanomolar range (e.g., 2.10 nM) [2]. This represents a >900-fold improvement in potency, demonstrating that the specific 5-fluoro-3-nitro substitution pattern is a critical determinant of FGFR1 inhibitory activity.

FGFR1 Structure-Activity Relationship Lead Optimization

Optimal Application Scenarios for Procuring 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9)


Synthesis of Potent FGFR1 Inhibitors for Oncology Research

This compound is the optimal starting material for synthesizing FGFR1 inhibitors with low nanomolar potency, as evidenced by the 2.10 nM IC50 achieved by its derivatives in cellular assays [1]. This is >900-fold more potent than unsubstituted analogs [2], directly enabling the development of more effective cancer therapeutics.

Structure-Activity Relationship (SAR) Studies on 7-Azaindole-Based Kinase Inhibitors

The distinct 5-fluoro-3-nitro substitution pattern allows researchers to precisely probe the impact of electronic and steric effects on kinase binding. The compound serves as a critical comparator to chloro- and bromo-substituted analogs, with documented differences in FGFR1 potency (e.g., 3-fold difference vs. chloro analog) [1][3].

Fragment-Based Drug Discovery (FBDD) Targeting the FGFR Family

As a low-molecular-weight (181.12 g/mol) fragment with validated high ligand efficiency against FGFR1 [2], this compound is ideal for fragment-based screening and subsequent fragment growth strategies, offering a validated starting point for hit-to-lead campaigns.

Synthesis of Advanced Intermediates for Kinase-Focused Chemical Libraries

The presence of both a nitro group (for reduction to an amine) and a fluorine atom (for potential displacement or as a metabolic blocker) makes this a versatile, dual-functionalized scaffold for generating diverse kinase inhibitor libraries, a strategy supported by its use in multiple patent filings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.